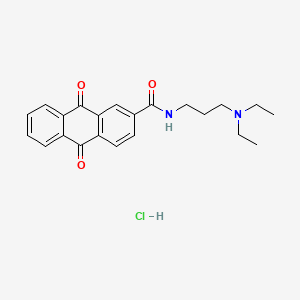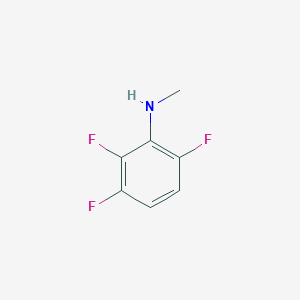
2,3,6-Trifluoro-N-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-Trifluoro-N-methylaniline is an aromatic amine with the molecular formula C7H6F3N. This compound is characterized by the presence of three fluorine atoms attached to the benzene ring and a methyl group attached to the nitrogen atom. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the chemical behavior of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trifluoro-N-methylaniline typically involves the nucleophilic substitution of halogenated precursors. One common method is the reaction of 2,3,6-trifluorobenzonitrile with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as halogenation of the benzene ring followed by amination using methylamine. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反应分析
Types of Reactions: 2,3,6-Trifluoro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while substitution reactions can produce a variety of substituted anilines .
科学研究应用
2,3,6-Trifluoro-N-methylaniline has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
作用机制
The mechanism of action of 2,3,6-Trifluoro-N-methylaniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, often leading to inhibition or modulation of their activity. The electron-withdrawing nature of the trifluoromethyl group also affects the compound’s reactivity and binding affinity .
相似化合物的比较
4-(Trifluoromethyl)aniline: Similar in structure but with the trifluoromethyl group at the para position.
2,6-Dichloro-4-trifluoromethylaniline: Contains additional chlorine atoms, which further influence its chemical properties.
Uniqueness: 2,3,6-Trifluoro-N-methylaniline is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric effects. This positioning influences its reactivity and makes it a valuable intermediate in the synthesis of various fluorinated compounds .
属性
CAS 编号 |
521284-64-0 |
|---|---|
分子式 |
C7H6F3N |
分子量 |
161.12 g/mol |
IUPAC 名称 |
2,3,6-trifluoro-N-methylaniline |
InChI |
InChI=1S/C7H6F3N/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3,11H,1H3 |
InChI 键 |
MHQPTLLMFOVBHO-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C=CC(=C1F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


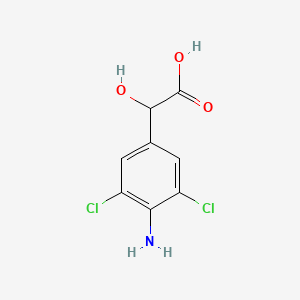
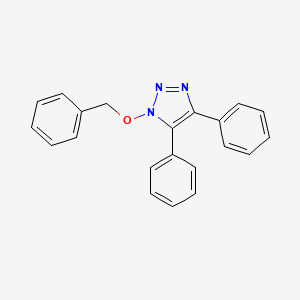
![Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, dihydrochloride, (2S-cis)-](/img/structure/B13804252.png)


![1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL](/img/structure/B13804269.png)

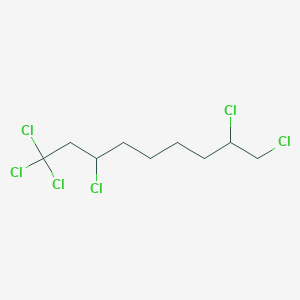
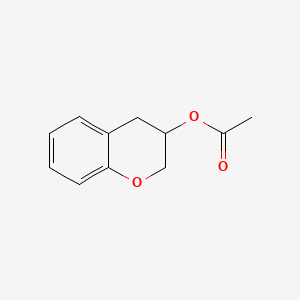

![2-ethyl-6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridine](/img/structure/B13804292.png)
